Cas no 878059-75-7 (2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide)

2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide
-
- インチ: 1S/C23H22F3N3O5S/c24-23(25,26)16-4-3-5-17(12-16)27-21(30)15-35(32,33)20-13-29(19-7-2-1-6-18(19)20)14-22(31)28-8-10-34-11-9-28/h1-7,12-13H,8-11,14-15H2,(H,27,30)
- InChIKey: PKJQEFJXXHCEAL-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CS(C1C2=C(N(CC(N3CCOCC3)=O)C=1)C=CC=C2)(=O)=O
2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2017-0332-10mg |
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
878059-75-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2017-0332-40mg |
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
878059-75-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2017-0332-20mg |
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
878059-75-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2017-0332-50mg |
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
878059-75-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2017-0332-2μmol |
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
878059-75-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2017-0332-25mg |
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
878059-75-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2017-0332-75mg |
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
878059-75-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2017-0332-5mg |
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
878059-75-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2017-0332-1mg |
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
878059-75-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2017-0332-4mg |
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
878059-75-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide 関連文献
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamideに関する追加情報
Introduction to 2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide (CAS No. 878059-75-7)
2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide is a sophisticated organic compound characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 878059-75-7, has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and structural features. The presence of both morpholine and trifluoromethyl substituents in its molecular framework suggests a high degree of functional diversity, which may contribute to its pharmacological efficacy.
The morpholine moiety, specifically located at the 4-position, is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds. This feature is particularly valuable in drug development, where optimal solubility is often a critical factor in determining the compound's effectiveness. Additionally, the trifluoromethyl group, attached to the phenyl ring, is frequently incorporated into drug molecules to improve metabolic stability and binding affinity to biological targets. These structural elements collectively contribute to the compound's potential as a lead molecule in medicinal chemistry.
In recent years, there has been a growing interest in indole derivatives as pharmacophores due to their wide range of biological activities. The indole scaffold in 2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide is particularly noteworthy, as it has been implicated in various pharmacological interactions. Studies have shown that indole derivatives can modulate multiple signaling pathways, making them attractive candidates for therapeutic intervention. The sulfonyl group further enhances the compound's potential by providing additional sites for interaction with biological targets.
The synthesis of this compound involves a series of complex organic reactions, including condensation, sulfonylation, and functional group transformations. Each step must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to achieve the desired molecular architecture. The complexity of its synthesis underscores the compound's significance in pharmaceutical research and highlights the expertise required to produce it on an industrial scale.
Evaluation of 2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide has revealed promising preliminary results in various in vitro assays. These assays have focused on assessing its potential effects on key biological pathways relevant to human health and disease. For instance, preliminary data suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammation and cancer progression. Such findings are consistent with the broader pharmacological profile of indole derivatives and highlight the compound's potential therapeutic applications.
The trifluoromethyl group in particular has been associated with enhanced binding affinity and metabolic stability in drug molecules. This property is especially valuable in developing drugs that require prolonged half-life and sustained activity within the body. The presence of this group in 2-{(1S)-1-[[(4-morpholinophenyl)sulfonyl]carbonyl]amino]-3-[[(4S)-(4-fluorophenyl)carbamoyl]methyl]-indanone may contribute to its stability under physiological conditions, thereby improving its overall efficacy as a therapeutic agent.
Further investigation into the pharmacokinetic properties of this compound is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies will provide critical insights into how the compound behaves within living systems and will inform future development efforts. Additionally, computational modeling techniques can be employed to predict potential interactions between this compound and biological targets, aiding in the rational design of next-generation analogs with improved pharmacological properties.
The morpholine moiety also contributes to the compound's overall hydrophilicity, which can be advantageous for oral administration and systemic distribution. Hydrophilic compounds tend to exhibit better bioavailability when administered orally, as they can more easily traverse biological membranes and reach their target sites of action. This characteristic makes 2-{(1S)-1-[[(4-morpholinophenyl)sulfonyl]carbonyl]amino}-3-[[(4S)-(4-fluorophenyl)carbamoyl)methyl]-indanone a promising candidate for further exploration in drug development pipelines.
In conclusion, 2-{(1S)-1-[[(4-morpholinophenyl)sulfonyl]carbonyl]amino}-3-[[(4S)-(4-fluorophenyl)carbamoylmethyl]-indanone (CAS No. 878059757) represents a significant advancement in pharmaceutical research due to its complex molecular structure and potential biological activities. The synergistic effects of morpholine and trifluoromethyl substituents enhance its pharmacological profile, making it an attractive candidate for further investigation. Continued research into its synthesis, pharmacokinetics, and therapeutic applications will likely uncover new opportunities for developing innovative treatments for various diseases.
878059-75-7 (2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-3-(trifluoromethyl)phenylacetamide) Related Products
- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)




